molecular formula C9H8O3 B109038 Methyl 3-formylbenzoate CAS No. 52178-50-4

Methyl 3-formylbenzoate

Cat. No. B109038
Key on ui cas rn: 52178-50-4
M. Wt: 164.16 g/mol
InChI Key: UVSBCUAQEZINCQ-UHFFFAOYSA-N
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Patent
US06200978B1

Procedure details

Potasium carbonate (6.84 g) was added to a solution of 3 formylbenzoic acid (5.00 g), ethyl iodide (5.15 g) in acetonitrile (100 ml). The reaction mixture was refluxed for 18 hrs after cooling the mixture was partitioned between ethyl acetate and water, the organic phase separated, washed with saturated brine, dried over MgSO4 and evaporated under reduced pressure to afford the title compound as a yellow oil (4.84 g).
Quantity
6.84 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.15 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])([O-])[O-:2].[K+].[K+].[CH:7]([C:9]1[CH:17]=[CH:16][CH:15]=[CH:14][C:10]=1C(O)=O)=[O:8].[CH2:18](I)C>C(#N)C>[CH:7]([C:9]1[CH:10]=[C:14]([CH:15]=[CH:16][CH:17]=1)[C:1]([O:2][CH3:18])=[O:4])=[O:8] |f:0.1.2|

Inputs

Step One
Name
Quantity
6.84 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
5 g
Type
reactant
Smiles
C(=O)C1=C(C(=O)O)C=CC=C1
Name
Quantity
5.15 g
Type
reactant
Smiles
C(C)I
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 18 hrs
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
after cooling the mixture
CUSTOM
Type
CUSTOM
Details
was partitioned between ethyl acetate and water
CUSTOM
Type
CUSTOM
Details
the organic phase separated
WASH
Type
WASH
Details
washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(=O)C=1C=C(C(=O)OC)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 4.84 g
YIELD: CALCULATEDPERCENTYIELD 89.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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